Base Cleavage Specificity: RNase T2 Is Functionally Base-Non-Specific, Unlike RNase A, RNase T1, and RNase U2
RNase T2 from Aspergillus oryzae is functionally base-non-specific, cleaving RNA at all four bases with a slight preference order of A>G>C,U . In contrast, RNase T1 is exclusively guanylic-acid specific; RNase A is pyrimidine-specific (cleaving after C and U); and RNase U2 is purine-specific [1]. This means RNase T2 generates a fundamentally broader and overlapping set of oligonucleotide digestion products that none of the base-specific enzymes can produce alone .
| Evidence Dimension | Base cleavage specificity (RNA substrate) |
|---|---|
| Target Compound Data | Base-non-specific; preference order A>G>C,U |
| Comparator Or Baseline | RNase T1: guanosine-specific; RNase A: pyrimidine-specific (C,U); RNase U2: purine-specific [1] |
| Quantified Difference | Categorical difference: RNase T2 cleaves at all four bases vs. single-base-class specificity for comparators |
| Conditions | Single-stranded RNA substrates; enzyme reaction conditions per standard assays (pH 4.5 for RNase T2, pH 7.5 for RNase T1, pH 7.0-7.5 for RNase A) |
Why This Matters
Procurement of RNase T2 is mandatory for applications requiring cleavage at adenosine and uridine residues and for achieving overlapping digestion product coverage in RNA mapping experiments.
- [1] Egami F, Oshima T, Uchida T. 9 Microbial Ribonucleases with Special Reference to RNases T1, T2, N1, and U2. In: The Enzymes. Vol 4. Academic Press; 1971:205-250. Available at: https://www.sciencedirect.com/science/chapter/bookseries/abs/pii/S1874604708603698 View Source
